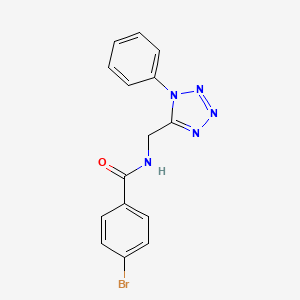

4-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is a synthetic organic compound that features a bromine atom, a tetrazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide. This reaction often requires the use of a catalyst such as copper or a strong Lewis acid to facilitate the formation of the tetrazole ring.

Amidation: The final step involves the formation of the benzamide group through a condensation reaction between the tetrazole derivative and a benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylic acids, allowing the compound to act as a bioisostere in drug design .

Comparison with Similar Compounds

Similar Compounds

- 1H-Tetrazole-5-methanamine, 1-(4-bromophenyl)-α-phenyl-N-(phenylmethyl)

- Benzyl ({1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl})amine

Uniqueness

4-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromine atom and the tetrazole ring makes it a versatile intermediate for further chemical modifications.

Biological Activity

4-Bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features, including a bromine atom and a tetrazole ring. These characteristics suggest potential biological activities that can be leveraged in drug design and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C15H12BrN5O, with a molecular weight of 358.19 g/mol. The compound's structure includes a benzamide moiety linked to a tetrazole ring, which is known for its ability to mimic carboxylic acids in biological systems .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The tetrazole ring can serve as a bioisostere for carboxylic acids, facilitating binding to active sites on target proteins. This binding can modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects.

Anticancer Properties

Research indicates that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, studies have shown that related tetrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis or disrupting mitotic spindle formation in centrosome-amplified cancer cells . The specific effects of this compound on cancer cell lines remain an area for further investigation.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Similar compounds have demonstrated effectiveness against various bacterial strains, potentially due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Case Studies and Research Findings

A number of studies have explored the biological activities of tetrazole-containing compounds:

- Antitumor Activity : A study demonstrated that tetrazole derivatives can significantly inhibit the growth of tumor cells in vitro, with some compounds showing IC50 values in the low micromolar range . The structural activity relationship (SAR) analysis indicated that modifications on the phenyl ring could enhance cytotoxicity.

- Inhibition of Enzymatic Activity : Research has indicated that certain tetrazole derivatives can effectively inhibit specific enzymes involved in cancer progression. For example, inhibitors targeting the HSET protein showed promising results in promoting multipolar mitotic spindles in cancer cells, leading to increased cell death .

- Immunomodulatory Effects : Preliminary findings suggest that similar compounds may modulate immune responses by interacting with immune checkpoints like PD-1/PD-L1 . This could position this compound as a candidate for further development in immunotherapy.

Table: Summary of Biological Activities

Properties

IUPAC Name |

4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN5O/c16-12-8-6-11(7-9-12)15(22)17-10-14-18-19-20-21(14)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUDRJKYJIQFQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.